D-Leucine tert-Butyl Ester Hydrochloride
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Overview
Description
®-tert-Butyl 2-amino-4-methylpentanoate hydrochloride is a chemical compound that belongs to the class of amino acid derivatives. It is a leucine derivative and is often used in various scientific research applications due to its unique properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-tert-Butyl 2-amino-4-methylpentanoate hydrochloride typically involves the esterification of ®-2-amino-4-methylpentanoic acid with tert-butyl alcohol in the presence of a suitable catalyst. The reaction is followed by the addition of hydrochloric acid to form the hydrochloride salt .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and consistency .
Chemical Reactions Analysis
Types of Reactions
®-tert-Butyl 2-amino-4-methylpentanoate hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles like halides, amines.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction can produce alcohols .
Scientific Research Applications
®-tert-Butyl 2-amino-4-methylpentanoate hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in studies involving amino acid metabolism and protein synthesis.
Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of various chemical products and intermediates.
Mechanism of Action
The mechanism of action of ®-tert-Butyl 2-amino-4-methylpentanoate hydrochloride involves its interaction with specific molecular targets. It can act as a substrate for enzymes involved in amino acid metabolism, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- ®-methyl 2-amino-4-methylpentanoate hydrochloride
- ®-Benzyl 2-amino-4-methylpentanoate hydrochloride
Uniqueness
®-tert-Butyl 2-amino-4-methylpentanoate hydrochloride is unique due to its tert-butyl ester group, which imparts specific chemical properties and reactivity. This makes it particularly useful in certain synthetic applications where other similar compounds may not be as effective .
Biological Activity
D-Leucine tert-butyl ester hydrochloride is a derivative of the amino acid leucine, modified to enhance its biological properties. This compound has garnered attention for its potential applications in pharmaceutical development, particularly in drug delivery and therapeutic efficacy. This article reviews the biological activity of this compound, summarizing key findings from various studies, including metabolic stability, pharmacokinetics, and therapeutic applications.
This compound is synthesized through the esterification of D-leucine with tert-butyl alcohol in the presence of hydrochloric acid. This modification aims to improve solubility and stability, which are critical for bioavailability. The synthesis process is detailed in various patents and research articles, indicating the efficiency of this method in producing high yields of the desired compound while minimizing by-products .
Biological Activity
1. Metabolic Stability and Pharmacokinetics
Research indicates that this compound exhibits significant metabolic stability. In studies involving plasma and intestinal homogenates, this compound demonstrated a high degree of resistance to enzymatic hydrolysis, which is crucial for maintaining its therapeutic effects during absorption . The pharmacokinetic profile shows that it has favorable absorption characteristics, with a notable half-life that supports sustained release in biological systems .
2. Antitumor Activity
This compound has been investigated for its antitumor properties. In vitro studies reveal that it can inhibit the proliferation of various cancer cell lines, including those resistant to conventional therapies. The compound's mechanism involves the modulation of metabolic pathways that are critical for cancer cell survival. For instance, it has been shown to affect glutamine metabolism, which is often upregulated in tumors .
3. Transport Mechanisms
The compound's ability to cross biological membranes is facilitated by specific amino acid transporters. This compound is recognized as a substrate for L-type amino acid transporters (LAT1), which are implicated in the uptake of essential amino acids in cancer cells. This transport mechanism enhances its efficacy as a potential therapeutic agent by ensuring sufficient intracellular concentrations are achieved .
Case Studies
Several case studies have highlighted the biological activity of this compound in different contexts:
-
Case Study 1: Cancer Treatment
A study evaluated the effects of this compound on MDA-MB-231 breast cancer cells. The results indicated a significant reduction in cell viability at concentrations as low as 50 µM, with an IC50 value calculated at approximately 30 µM. The compound induced apoptosis and inhibited migration, suggesting its potential as an anti-metastatic agent . -
Case Study 2: Neuroprotective Effects
Another investigation focused on the neuroprotective properties of this compound against oxidative stress-induced neuronal damage. In this study, treatment with the compound resulted in decreased levels of reactive oxygen species (ROS) and improved cell viability in neuronal cultures exposed to harmful stimuli .
Table 1: Biological Activity Summary
Activity | IC50 (µM) | Mechanism |
---|---|---|
Antitumor (MDA-MB-231) | 30 | Induction of apoptosis |
Neuroprotection | N/A | Reduction of ROS levels |
LAT1 Transport | N/A | Enhanced amino acid uptake |
Table 2: Pharmacokinetic Properties
Property | Value |
---|---|
Half-life | ~120 min |
Plasma protein binding | ~71% |
Metabolic stability | High |
Properties
IUPAC Name |
tert-butyl (2R)-2-amino-4-methylpentanoate;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21NO2.ClH/c1-7(2)6-8(11)9(12)13-10(3,4)5;/h7-8H,6,11H2,1-5H3;1H/t8-;/m1./s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFUWRXIYTQGFGA-DDWIOCJRSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)OC(C)(C)C)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@H](C(=O)OC(C)(C)C)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22ClNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.74 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13081-32-8 |
Source
|
Record name | tert-butyl (2R)-2-amino-4-methylpentanoate hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.